molecular formula C8H18BrNO5 B12339074 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide

Cat. No.: B12339074
M. Wt: 288.14 g/mol
InChI Key: RXYWPJJWWSBEKO-KVABGEGNSA-N
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Description

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring substituted with multiple hydroxyl groups and a methyl group, linked to an ethanaminium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide typically involves multiple steps:

    Formation of the tetrahydro-2H-pyran ring: This step often involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.

    Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

    Formation of the ethanaminium bromide moiety: This involves the reaction of the tetrahydro-2H-pyran derivative with bromoethane under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

    Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

    Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or sodium thiolate are used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of substituted ethanaminium derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its multiple hydroxyl groups and the ethanaminium moiety make it a candidate for studying carbohydrate-protein interactions.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets, making it a candidate for drug development.

Industry

In the industrial sector, the compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The ethanaminium moiety can interact with negatively charged sites on biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanol
  • 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamine
  • 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamide

Uniqueness

The presence of the bromide ion in 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide distinguishes it from similar compounds. This ion can participate in unique substitution reactions, making the compound versatile in synthetic applications. Additionally, the ethanaminium moiety provides distinct biochemical properties, enhancing its potential in biological and medicinal research.

Properties

Molecular Formula

C8H18BrNO5

Molecular Weight

288.14 g/mol

IUPAC Name

2-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethylazanium;bromide

InChI

InChI=1S/C8H17NO5.BrH/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5+,6+,7-,8+;/m0./s1

InChI Key

RXYWPJJWWSBEKO-KVABGEGNSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC[NH3+])O)O)O.[Br-]

Canonical SMILES

CC1C(C(C(C(O1)OCC[NH3+])O)O)O.[Br-]

Origin of Product

United States

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